molecular formula C8H7ClN2O B8552840 4-Chloro-6-methyl-1,2-dihydropyrrolo[3,4-c]pyridine-3-one

4-Chloro-6-methyl-1,2-dihydropyrrolo[3,4-c]pyridine-3-one

Cat. No. B8552840
M. Wt: 182.61 g/mol
InChI Key: OWYKETPTEGBGCA-UHFFFAOYSA-N
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Patent
US07745641B2

Procedure details

In a similar manner to Step 4 of Example 16, 4-chloro-1-hydroxy-6-methyl-2-(1-methyl-1-phenylethyl)-1,2-dihydropyrrolo[3,4-c]pyridine-3-one (70.0 mg, 0.220 mmol) was dissolved in nitromethane (3.5 mL), and the solution was treated with trifluoroacetic acid (0.509 mL, 6.60 mmol) and triethylsilane (0.141 mL, 0.880 mmol), followed by purification by slurry using isopropylether/hexane to obtain 4-chloro-6-methyl-1,2-dihydropyrrolo[3,4-c]pyridine-3-one (25.5 mg, yield 63%).
Name
4-chloro-1-hydroxy-6-methyl-2-(1-methyl-1-phenylethyl)-1,2-dihydropyrrolo[3,4-c]pyridine-3-one
Quantity
70 mg
Type
reactant
Reaction Step One
Quantity
3.5 mL
Type
solvent
Reaction Step One
Quantity
0.509 mL
Type
reactant
Reaction Step Two
Quantity
0.141 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:7]2[C:8](=[O:21])[N:9](C(C)(C3C=CC=CC=3)C)[CH:10](O)[C:6]=2[CH:5]=[C:4]([CH3:22])[N:3]=1.FC(F)(F)C(O)=O.C([SiH](CC)CC)C>[N+](C)([O-])=O>[Cl:1][C:2]1[C:7]2[C:8](=[O:21])[NH:9][CH2:10][C:6]=2[CH:5]=[C:4]([CH3:22])[N:3]=1

Inputs

Step One
Name
4-chloro-1-hydroxy-6-methyl-2-(1-methyl-1-phenylethyl)-1,2-dihydropyrrolo[3,4-c]pyridine-3-one
Quantity
70 mg
Type
reactant
Smiles
ClC1=NC(=CC2=C1C(N(C2O)C(C)(C2=CC=CC=C2)C)=O)C
Name
Quantity
3.5 mL
Type
solvent
Smiles
[N+](=O)([O-])C
Step Two
Name
Quantity
0.509 mL
Type
reactant
Smiles
FC(C(=O)O)(F)F
Name
Quantity
0.141 mL
Type
reactant
Smiles
C(C)[SiH](CC)CC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
followed by purification by slurry

Outcomes

Product
Name
Type
product
Smiles
ClC1=NC(=CC2=C1C(NC2)=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 25.5 mg
YIELD: PERCENTYIELD 63%
YIELD: CALCULATEDPERCENTYIELD 63.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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